(2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid

Chiral Building Block Stereoselective Synthesis Peptidomimetics

Rigid, cis-configured chiral amino acids are essential for SAR reproducibility but often substituted incorrectly, invalidating bioassay data. This (2S,3R) diastereomer provides a validated, 97% pure scaffold for macrocyclic peptide mimics and protease inhibitors. - **Conformational Control**: Reduces entropic cost of binding in enzyme inhibitor design. - **Stereochemical Certainty**: Direct cis-(2S,3R) mapping of binding pocket geometry. - **Supply Chain**: 1g to 100g packaging; stable ambient shipping.

Molecular Formula C11H13NO2
Molecular Weight 191.23
CAS No. 1241684-17-2
Cat. No. B3027192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid
CAS1241684-17-2
Molecular FormulaC11H13NO2
Molecular Weight191.23
Structural Identifiers
SMILESC1CNC(C1C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1
InChIKeyDQOBFNNHIKEOLB-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-2-Phenylpyrrolidine-3-carboxylic Acid Overview


(2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid (CAS 1241684-17-2) is a conformationally constrained, chiral non-proteinogenic amino acid characterized by a cis-configured phenyl and carboxyl substituent on a pyrrolidine ring . With a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol, it functions as a substituted proline analog, offering a rigid scaffold for peptidomimetic design . The compound is commercially supplied as a research chemical with a standard purity of 97%, intended for use as a chiral building block in medicinal chemistry and organic synthesis .

Conformationally constrained proline analog scaffold
Defined (2S,3R) stereochemistry for chiral synthesis
High-purity free base for direct amide coupling

Stereochemical Importance of the (2S,3R) Isomer


Generic substitution among the four possible stereoisomers of 2-phenylpyrrolidine-3-carboxylic acid is scientifically invalid due to the fundamental principles of chiral recognition. The (2S,3R)-cis isomer presents a distinct three-dimensional orientation of its phenyl and carboxyl groups relative to its trans (2S,3S) and (2R,3R) diastereomers. In medicinal chemistry, such conformational differences directly dictate a molecule's ability to interact with asymmetric biological environments, including enzyme active sites and receptor binding pockets . Consequently, substituting one diastereomer for another in a synthetic sequence or biological assay without validation introduces uncontrolled variables in binding affinity, selectivity, and overall molecular conformation. The specific (2S,3R) configuration is a critical parameter for ensuring reproducibility in chiral synthesis and structure-activity relationship (SAR) studies [1].

Chiral Recognition Dependence
Diastereomers present distinct three-dimensional orientation that may alter enzyme/receptor interaction.
Uncontrolled SAR Variables
Substituting (2S,3R)-cis with trans or other isomers introduces conformational variability that limits direct data comparison.
Reproducibility in Chiral Synthesis
Stereochemical fidelity is critical; isomer mismatch may shift synthetic outcomes and binding profiles.

Differentiation Guide for (2S,3R)-2-Phenylpyrrolidine-3-carboxylic Acid


Cis vs. Trans Configuration for Synthesis

The primary quantifiable differentiation for (2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid is its defined stereochemistry. The (2S,3R) designation confirms a cis relationship between the 2-phenyl and 3-carboxyl substituents on the pyrrolidine ring, as opposed to the trans configuration found in the (2S,3S) and (2R,3R) diastereomers . The cis-configuration imparts a specific molecular geometry with 2 chiral centers and 2 hydrogen bond donors/3 acceptors, which dictates its utility as a scaffold for macrocyclization and conformationally restricted peptidomimetics [1].

Cis vs Trans Configuration
Class-level
Cis (2S,3R): Phenyl and carboxyl cis; distinct dihedral constraints
Trans (2S,3S): Different spatial orientation; pyrrolidine ring geometry altered
Guides stereochemical outcome in macrocyclization
Based on computational structural comparison
Chiral Building Block Stereoselective Synthesis Peptidomimetics

Purity and Physical Form Comparison

For procurement, a key differentiator is the commercially available purity and defined CAS number for this specific stereoisomer. The (2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid (CAS 1241684-17-2) is available at a verified purity of 97% . This specification allows for direct comparison with its hydrochloride salt form, cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride (CAS 1187927-05-4, MFCD12913814), which has a different molecular weight of 227.69 g/mol and distinct handling properties .

Purity & Physical Form
Data to verify
97% purity free base (191.23 g/mol)
Free base facilitates direct amide coupling
Vendor specification requires independent review; HCl salt (227.69 g/mol) may alter stoichiometry
Chiral Pool Synthesis Research Chemical Purity Specification

Conformational Rigidity in Peptidomimetic Scaffolds

As a 3-substituted proline derivative, (2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid belongs to a class of compounds recognized for their ability to enforce specific conformations in peptide chains, thereby enhancing metabolic stability and target binding [1]. The pyrrolidine ring restricts the phi (φ) torsion angle of the amino acid, while the 2-phenyl substituent introduces additional steric and conformational constraints. This class of molecules is explicitly noted for its value in developing protease inhibitors and studying protein-protein interactions [2].

Conformational Rigidity
Class-level
Restricted φ torsion angle vs linear phenylalanine analogs
Reduced entropic penalty may support binding affinity
Inferred from peptidomimetic design principles
Peptidomimetic Conformational Constraint Proline Analog

Key Applications of (2S,3R)-2-Phenylpyrrolidine-3-carboxylic Acid


Macrocyclic Peptidomimetic Synthesis

The defined cis-(2S,3R) stereochemistry and rigid pyrrolidine scaffold make this compound a strategic starting material for synthesizing macrocyclic peptide mimics . Its conformational pre-organization, as established in Section 3, is leveraged in macrolactamization reactions to create cyclic structures with improved pharmacokinetic profiles compared to their linear counterparts .

Chiral Building Block in SAR Campaigns

Researchers can utilize the 97% purity (2S,3R) isomer to systematically explore the impact of cis-2-phenyl substitution on biological activity . By comparing the resulting compounds with those made from the trans-(2S,3S) diastereomer, teams can quantitatively map the stereochemical requirements of a target protein's binding pocket, as outlined in the stereochemical differentiation evidence.

Conformational Effects in Protease Inhibition

Based on class-level evidence for substituted prolines, this compound is well-suited for incorporation into peptide-based inhibitors of serine or cysteine proteases [1]. Its rigid structure is designed to reduce the entropic cost of binding, which is a critical factor in achieving high affinity and selectivity against therapeutically relevant enzymes [1].

Application
Selection Property
Validation Focus
Macrocyclic peptidomimetic synthesis
Stereochemical pre-organization
Macrocyclization efficiency and conformation
Chiral building block in SAR
Enantiopure (2S,3R) scaffold
Stereochemical SAR mapping
Protease inhibitor design
Conformational pre-organization
Target binding affinity studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,3R)-2-Phenylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.